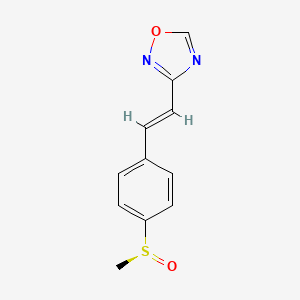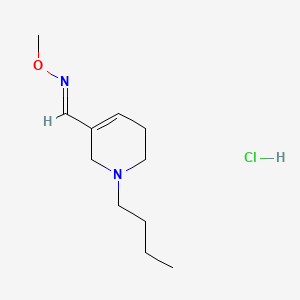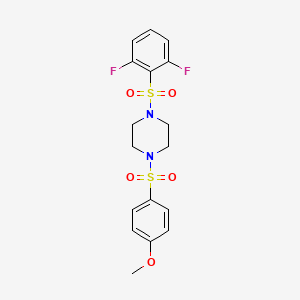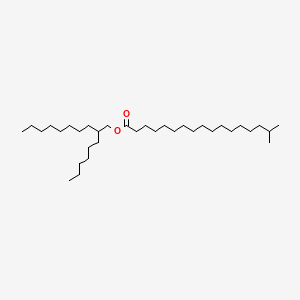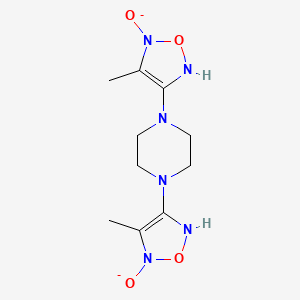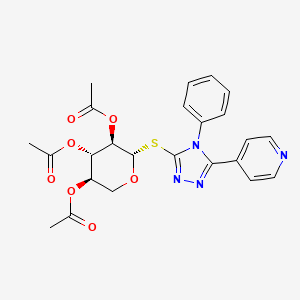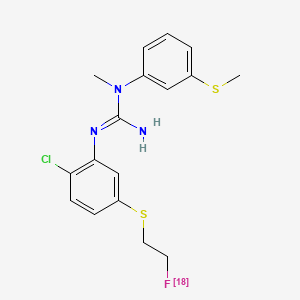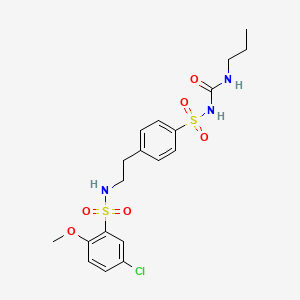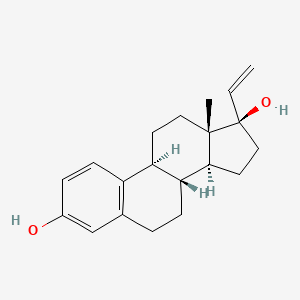
17alpha-Vinylestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Vinylestradiol is a synthetic estrogenic compound that is structurally related to estradiol. It is characterized by the presence of a vinyl group at the 17-alpha position of the steroid nucleus. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Vinylestradiol typically involves the introduction of a vinyl group at the 17-alpha position of estradiol. One common method includes the use of vinyl magnesium bromide in a Grignard reaction with estrone, followed by reduction to yield this compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 17alpha-Vinylestradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
17alpha-Vinylestradiol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of vinyl-substituted steroids.
Biology: Investigated for its estrogenic activity and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 17alpha-Vinylestradiol involves binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This interaction can modulate various physiological processes, including cell growth, differentiation, and metabolism. The compound’s unique structure allows it to interact with estrogen receptors in a manner distinct from other estrogens, potentially offering specific therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
17beta-Estradiol: The natural form of estradiol with high estrogenic activity.
17alpha-Estradiol: A stereoisomer with reduced estrogenic activity compared to 17beta-Estradiol.
17alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 17alpha-Vinylestradiol: this compound is unique due to the presence of the vinyl group at the 17-alpha position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, binding affinity to estrogen receptors, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
7678-95-7 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-ethenyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,5,7,12,16-18,21-22H,1,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
XHJMDTAEPZXEKG-SLHNCBLASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
